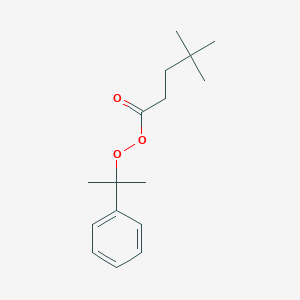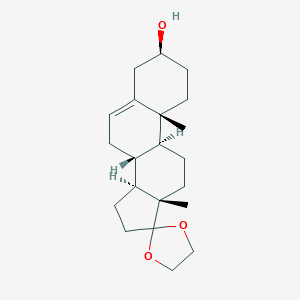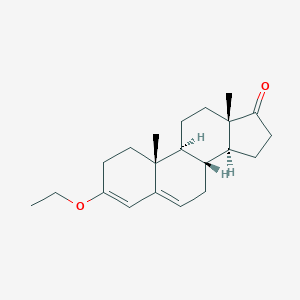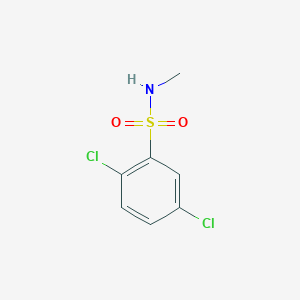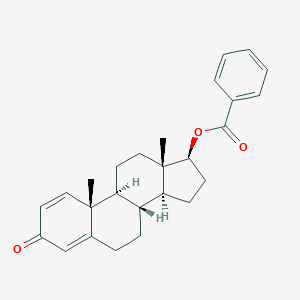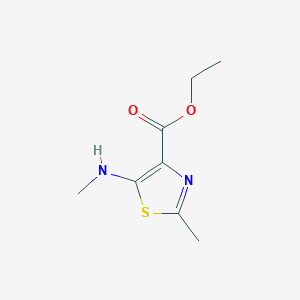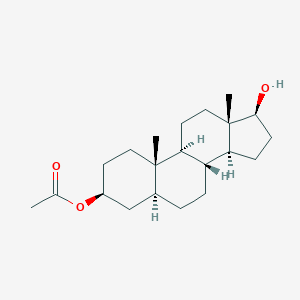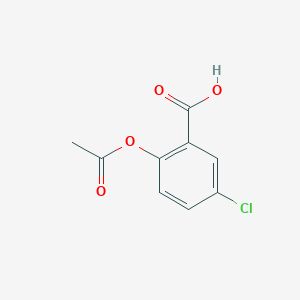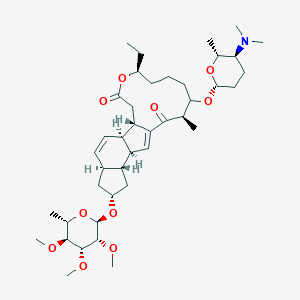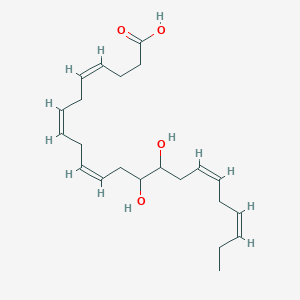
(+/-)-13,14-dihydroxy-4Z,7Z,10Z,16Z,19Z-docosapentaenoic acid
Vue d'ensemble
Description
The description of an organic compound usually includes its molecular formula, structure, and functional groups. The compound’s name often gives insight into its structure, as it follows the rules of IUPAC nomenclature .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions, starting from readily available substances. The process often requires catalysts and specific conditions of temperature and pressure .Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques, such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and X-ray crystallography .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions that a compound undergoes can tell us a lot about its functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting and boiling points, solubility in various solvents, and its reactivity with common reagents .Applications De Recherche Scientifique
Stereoselective Synthesis of Lipid Mediators
One application of (+/-)-13,14-dihydroxy-4Z,7Z,10Z,16Z,19Z-docosapentaenoic acid is in the stereoselective synthesis of lipid mediators. For instance, Song‐Pyo Hong et al. (2019) synthesized maresin-like lipid mediators through a highly stereoselective process. This included kinetic resolution, transformation to a γ-hydroxyenal derivative, and Wittig reaction for Z-olefin production (Hong et al., 2019).
Resolvins and Protectins from Fatty Acids
The compound is also relevant in the study of resolvins and protectins, which are lipid mediators derived from fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). E. Mas et al. (2012) developed an assay to measure these lipid mediators in human blood after n-3 fatty acid supplementation, which is crucial for understanding their role in inflammation resolution (Mas et al., 2012).
Anti-Inflammatory and Pro-Resolving Mediators
The synthesis and application of (+/-)-13,14-dihydroxy-4Z,7Z,10Z,16Z,19Z-docosapentaenoic acid are vital in understanding its role as an anti-inflammatory and pro-resolving mediator. C. Serhan et al. (2009) identified a new pathway of biosynthesis of potent anti-inflammatory mediators from essential fatty acids by macrophages, which suggests its potential role in tissue homeostasis and inflammation resolution (Serhan et al., 2009).
Synthesis of MaR2n-3 DPA
The synthesis of MaR2n-3 DPA, a derivative of docosapentaenoic acid, was achieved by Jeanne Sønderskov et al. (2019). Their work involved introducing stereogenic centers and Z,E,E-triene moiety via various organic reactions. This synthesis is important for understanding the configuration and potential biological activities of such compounds (Sønderskov et al., 2019).
Novel Maresin Mediators
The discovery of novel macrophage mediators known as maresins, derived from docosahexaenoic acid (DHA), has highlighted the role of (+/-)-13,14-dihydroxy-4Z,7Z,10Z,16Z,19Z-docosapentaenoic acid in producing bioactive products with significant anti-inflammatory and pro-resolving activities. This indicates its involvement in beneficial actions of DHA and macrophages in inflammation resolution and tissue repair (Serhan et al., 2009).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4Z,7Z,10Z,16Z,19Z)-13,14-dihydroxydocosa-4,7,10,16,19-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O4/c1-2-3-4-5-11-14-17-20(23)21(24)18-15-12-9-7-6-8-10-13-16-19-22(25)26/h3-4,6-7,10-15,20-21,23-24H,2,5,8-9,16-19H2,1H3,(H,25,26)/b4-3-,7-6-,13-10-,14-11-,15-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINXWSBRRJSWHL-UQZHZJRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC(C(CC=CCC=CCC=CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\CC(C(C/C=C\C/C=C\C/C=C\CCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)-13,14-dihydroxy-4Z,7Z,10Z,16Z,19Z-docosapentaenoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



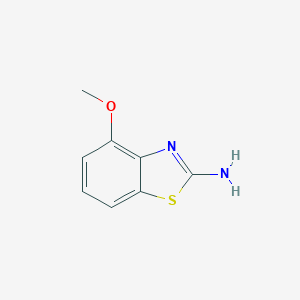
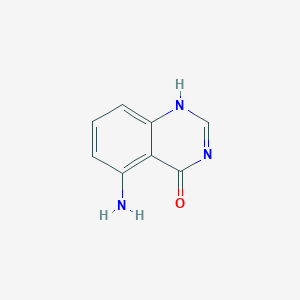
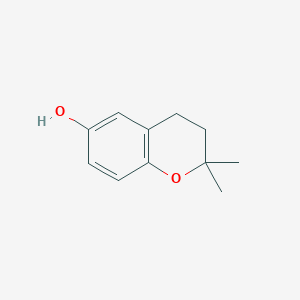
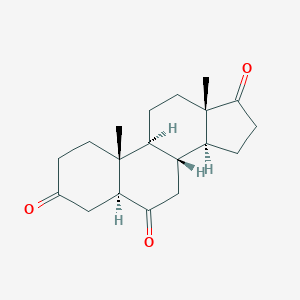
![N-[(2S,3R,4R,5S,6R)-2-(4-formylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B160991.png)
